molecular formula C23H22N4O5 B6554790 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040631-68-2

2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6554790
CAS No.: 1040631-68-2
M. Wt: 434.4 g/mol
InChI Key: KVUJVZLXNKLYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring two distinct pharmacophores: a 1,2,4-oxadiazole ring and a 2,3-dihydropyridazin-3-one core. The oxadiazole moiety is substituted with a 3,5-dimethoxyphenyl group at position 3, while the dihydropyridazinone ring is functionalized with a 4-ethoxyphenyl group at position 4.

The 1,2,4-oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and binding affinity in medicinal chemistry applications. The 3,5-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which may influence solubility and intermolecular interactions.

While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs (e.g., dihydropyridazinones and oxadiazoles) are frequently explored as kinase inhibitors, anti-inflammatory agents, or antimicrobials.

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-4-31-17-7-5-15(6-8-17)20-9-10-22(28)27(25-20)14-21-24-23(26-32-21)16-11-18(29-2)13-19(12-16)30-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUJVZLXNKLYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name & Reference Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2,3-Dihydropyridazin-3-one - 1,2,4-Oxadiazole with 3,5-dimethoxyphenyl
- 4-ethoxyphenyl at position 6
Not reported Not reported
6-[(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one 2,3-Dihydropyridazin-3-one - 1,2,4-Triazole with sulfanyl and methylbenzyl groups
- Phenyl at position 2
433.53 Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine - Nitrophenyl, cyano, and ester groups Not clarified* 243–245

*Note: The molecular weight for the imidazo[1,2-a]pyridine derivative was misreported as "51%" in the evidence, likely a translation error.

Key Observations:

Core Heterocycles: The target compound’s dihydropyridazinone core is shared with the triazole derivative in , but differs from the imidazo[1,2-a]pyridine system in . The 1,2,4-oxadiazole in the target compound is more electronegative than the 1,2,4-triazole in , which may alter hydrogen-bonding capacity and metabolic stability.

Substituent Effects: The 4-ethoxyphenyl group in the target compound increases hydrophobicity compared to the phenyl group in the triazole analogue. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

For example, describes a procedure using 1,4-dioxane and triethylamine for heterocycle formation, which may be applicable.

Physicochemical and Pharmacological Implications

Table 2: Functional Group Impact on Properties

Functional Group Target Compound Triazole Analogue Imidazo[1,2-a]pyridine
Electron-Withdrawing Groups 1,2,4-Oxadiazole (electron-deficient) 1,2,4-Triazole (less electron-deficient) Nitro and cyano groups
Hydrophobic Substituents 4-Ethoxyphenyl Methylbenzyl-sulfanyl Phenethyl and nitrophenyl
Potential Bioactivity Kinase inhibition (speculated) Antimicrobial (speculated) Not reported

Analysis:

  • Solubility : The target compound’s ethoxy and methoxy groups may improve solubility in polar solvents compared to the triazole derivative’s hydrophobic sulfanyl group.
  • Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions, whereas the triazole is more stable, suggesting differences in pharmacokinetics.
  • Bioactivity: Dihydropyridazinones are commonly investigated as PDE4 or COX-2 inhibitors. The triazole analogue’s sulfanyl group could confer antioxidant properties, while the target’s dimethoxyphenyl group might enhance binding to aromatic receptor pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.